An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide (CAS 88511-13-1): A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide (CAS 88511-13-1): A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminothietane 1,1-dioxide, a saturated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and its burgeoning role as a bioisosteric replacement for commonly used scaffolds. This document aims to serve as a valuable resource for researchers and drug development professionals exploring novel chemical space.
Introduction: The Emergence of a Novel Scaffold
In the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are constantly exploring new chemical scaffolds. 3-Aminothietane 1,1-dioxide has emerged as a promising building block, offering a unique three-dimensional structure that can impart desirable properties to drug candidates. Its strained four-membered ring and the presence of a sulfone group contribute to its distinct chemical character, positioning it as a valuable bioisostere for saturated heterocycles like azetidine. The strategic incorporation of this moiety can lead to enhanced metabolic stability, improved solubility, and novel intellectual property positions.[1][2]
Physicochemical Properties: A Data-Driven Overview
Understanding the physicochemical properties of a building block is paramount for its effective utilization in drug design. While extensive experimental data for 3-Aminothietane 1,1-dioxide is not widely published, we can infer its characteristics from related structures and computational predictions.
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| Molecular Weight | 121.16 g/mol | Low molecular weight contributes to "rule of five" compliance. |
| LogP | -1.5 to -1.0 (estimated) | The sulfone and amine groups suggest high polarity and good aqueous solubility. |
| pKa | 8.5 - 9.5 (estimated for the amine) | The basicity of the amino group is a key handle for salt formation and influences interactions with biological targets. |
| Hydrogen Bond Donors | 1 (from the amine) | The amine group can participate in crucial hydrogen bonding interactions with protein targets. |
| Hydrogen Bond Acceptors | 2 (from the sulfone oxygens) | The sulfone group can act as a hydrogen bond acceptor, influencing solubility and target binding. |
| Polar Surface Area (PSA) | ~67 Ų (estimated) | The relatively high PSA suggests good potential for oral absorption. |
Note: These values are estimations and should be experimentally verified.
Synthesis of 3-Aminothietane 1,1-dioxide: Navigating the Synthetic Landscape
The synthesis of 3-Aminothietane 1,1-dioxide can be approached through several strategic routes, often starting from readily available precursors. The choice of synthetic pathway may depend on the desired scale, stereochemistry, and the availability of starting materials.
General Synthetic Strategies
Two primary strategies for the synthesis of 3-Aminothietane 1,1-dioxide involve:
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Reductive Amination of a Ketone Precursor: This approach starts with the corresponding ketone, 3-oxothietane 1,1-dioxide, which can be synthesized from thietan-3-one.[3][4] The ketone is then subjected to reductive amination conditions.[5][6]
-
Nucleophilic Substitution on a Pre-functionalized Thietane Ring: This versatile method involves the preparation of a thietane 1,1-dioxide with a suitable leaving group at the 3-position, such as a halide or a sulfonate. Subsequent reaction with an amine source, like ammonia or a protected amine equivalent, furnishes the desired product.[7]
Below is a detailed, step-by-step protocol for a plausible synthetic route based on the nucleophilic substitution strategy.
Detailed Experimental Protocol: A Plausible Route
This protocol outlines a two-step synthesis starting from the commercially available thietan-3-ol.
Step 1: Synthesis of 3-Bromothietane 1,1-dioxide
This step involves the oxidation of the sulfide to a sulfone and subsequent bromination of the alcohol. While a one-pot procedure might be feasible, a two-step process often provides better control and yields. A more direct route from a pre-formed 3-hydroxythietane 1,1-dioxide is also common.[8]
-
Materials: 3-Hydroxythietane 1,1-dioxide, Phosphorus tribromide (PBr₃), Diethyl ether.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxythietane 1,1-dioxide (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-bromothietane 1,1-dioxide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Aminothietane 1,1-dioxide
This final step involves the displacement of the bromide with an amine source. Using a protected amine followed by deprotection is a common strategy to avoid over-alkylation. A Gabriel synthesis approach using potassium phthalimide is a reliable method.
-
Materials: 3-Bromothietane 1,1-dioxide, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 3-bromothietane 1,1-dioxide (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(1,1-dioxidothietan-3-yl)phthalimide.
-
Suspend the phthalimide-protected intermediate in ethanol.
-
Add hydrazine hydrate (2-3 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of water and acidify with hydrochloric acid.
-
Wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Aminothietane 1,1-dioxide.
-
Caption: A plausible synthetic workflow for 3-Aminothietane 1,1-dioxide.
Reactivity Profile: A Chemist's Perspective
The reactivity of 3-Aminothietane 1,1-dioxide is primarily dictated by the nucleophilic amino group. This primary amine can readily participate in a wide range of chemical transformations, making it a versatile building block for library synthesis and lead optimization.
-
Acylation: The amine can be easily acylated with acid chlorides, anhydrides, or activated carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides, although careful control of stoichiometry is required to manage selectivity.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to secondary and tertiary amines.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.
The thietane 1,1-dioxide ring is generally stable under a variety of reaction conditions, including many that are commonly employed in medicinal chemistry.
Caption: Key reactions of the amino group in 3-Aminothietane 1,1-dioxide.
Applications in Drug Discovery: A Bioisosteric Advantage
The true potential of 3-Aminothietane 1,1-dioxide lies in its application as a bioisostere, particularly as a saturated azetidine analogue. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[9][10]
The Azetidine Analogy
Azetidines are four-membered saturated nitrogen-containing heterocycles that have gained significant traction in drug design. They offer a desirable vector out of a planar aromatic ring system, improving the three-dimensional character of a molecule. 3-Aminothietane 1,1-dioxide can be viewed as a "sulfone" analogue of 3-aminoazetidine.
Caption: Bioisosteric relationship between 3-aminoazetidine and 3-aminothietane 1,1-dioxide.
Potential Advantages of the Thietane Dioxide Scaffold
The replacement of a methylene group in azetidine with a sulfone group in the thietane dioxide analogue can offer several potential benefits:
-
Increased Polarity and Solubility: The highly polar sulfone group can significantly enhance the aqueous solubility of a compound, a critical parameter for oral bioavailability.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[11]
-
Modulation of Basicity: The electron-withdrawing nature of the sulfone group may subtly influence the pKa of the neighboring amino group, which can be fine-tuned to optimize target engagement and reduce off-target effects.
-
Novel Chemical Space and Intellectual Property: The use of less common scaffolds like 3-Aminothietane 1,1-dioxide can provide access to novel chemical space and strengthen the intellectual property position of a drug discovery program.
While specific examples of marketed drugs containing the 3-Aminothietane 1,1-dioxide scaffold are not yet prevalent, its use as a building block in patent applications for various therapeutic areas is on the rise, indicating its growing importance in the pharmaceutical industry.[12]
Conclusion and Future Outlook
3-Aminothietane 1,1-dioxide is a compelling and versatile building block for modern drug discovery. Its unique combination of a strained four-membered ring, a polar sulfone group, and a reactive primary amine makes it an attractive scaffold for exploring novel chemical space. As a bioisostere for more traditional saturated heterocycles, it offers the potential to overcome common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies become more refined and our understanding of its impact on drug-like properties grows, we anticipate that 3-Aminothietane 1,1-dioxide will play an increasingly significant role in the design and development of the next generation of therapeutic agents.
References
-
Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides - ChemRxiv. (n.d.). Retrieved from [Link]
- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21.
- US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents. (n.d.).
- Klen, E. E., Nikitina, I. L., Makarova, N. N., Miftakhova, A. F., Ivanova, O. A., Khaliullin, F. A., & Alekhin, E. K. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(9), 599-603.
- Hussein, M. A., Dinh, A. H., Huynh, V. T., & Nguyen, T. V. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents. (n.d.).
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1167-1172.
-
3-Bromothietane 1,1-dioxide | C3H5BrO2S | CID 302539 - PubChem. (n.d.). Retrieved from [Link]
-
Reductive amination of aldehydes and ketones with the InCl3/Et3SiH/MeOH system. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
- Bolshan, Y., & Batey, R. A. (2017). Transition Metal Catalyzed Azidation Reactions. Molecules, 22(12), 2145.
- Klimowicz, A. (1992). [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. Postepy higieny i medycyny doswiadczalnej (Warsaw, Poland : 1968), 46(5), 537–554.
-
Examples of azetidine‐based bioisosters | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]
- Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). Three-Component Azidation of Styrene-Type Double Bonds: Light-Switchable Behavior of a Copper Photoredox Catalyst.
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Examples of pharmaceutical compounds bearing sulfone groups and their use. (n.d.). Wiley Online Library. Retrieved from [Link]
-
nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]
- US11702401B2 - Compounds and methods of use - Google Patents. (n.d.).
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]
-
The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. (n.d.). Retrieved from [Link]
-
Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. Retrieved from [Link]
-
Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2. (n.d.). PubChem. Retrieved from [Link]
-
Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]
-
3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2020, December 17). YouTube. Retrieved from [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
- EP0580916A1 - N(1) substituted pyrazino 2,3-c -1,2,6-thiadiazine 2,2-dioxides and their use as pharmaceuticals - Google Patents. (n.d.).
- Kim, S., Park, J., Lee, J., Kim, H., & Lee, Y. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
-
Chem 360-Jasperse Test #2 NMR, IR. (n.d.). Retrieved from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem. (n.d.). Retrieved from [Link]
-
1-[(3-Methoxypyrazin-2-yl)imino]thietane 1-Oxide - PubChem. (2026, January 18). Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved from [Link]
-
1-Imino-3,3-dimethylthietane 1-oxide | C5H11NOS | CID 67689640 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gctlc.org [gctlc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
